3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula C9H7BrFN3S. It is characterized by the presence of a bromine atom, a fluorine atom, and a thiadiazole ring attached to an aniline structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves multiple steps. One common method includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Formation of Thiadiazole Ring: Reaction of the amine with appropriate reagents to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorotoluene: Similar structure but lacks the thiadiazole ring.
4-Bromo-3-fluoroaniline: Similar structure but lacks the thiadiazole ring.
1,3,4-Thiadiazole Derivatives: Compounds with the thiadiazole ring but different substituents.
Uniqueness
The uniqueness of 3-Bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline lies in its combination of bromine, fluorine, and thiadiazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C9H7BrFN3S |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-bromo-4-fluoro-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H7BrFN3S/c10-8-3-6(1-2-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2 |
InChI Key |
ZWHMFHLITVATPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CSN=N2)Br)F |
Origin of Product |
United States |
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